molecular formula C12H9F3N2O2 B2564379 1-Benzyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid CAS No. 1370600-86-4

1-Benzyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2564379
CAS No.: 1370600-86-4
M. Wt: 270.211
InChI Key: LHBBRDASVFAZKV-UHFFFAOYSA-N
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Description

1-Benzyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with a benzyl group and a trifluoromethyl group

Preparation Methods

The synthesis of 1-Benzyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the benzyl and trifluoromethyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethyl sulfoxide (DMSO). Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, focusing on yield and cost-effectiveness.

Chemical Reactions Analysis

1-Benzyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug candidate for various diseases, leveraging its unique chemical structure.

    Industry: It finds applications in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzyl group may facilitate binding to hydrophobic pockets within proteins, influencing the compound’s biological activity.

Comparison with Similar Compounds

1-Benzyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:

    1-Benzyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: Similar structure but different substitution pattern, leading to variations in reactivity and biological activity.

    1-Benzyl-5-(methyl)-1H-pyrazole-3-carboxylic acid: The methyl group replaces the trifluoromethyl group, resulting in different chemical properties and applications.

    1-Benzyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-benzyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c13-12(14,15)10-6-9(11(18)19)16-17(10)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBBRDASVFAZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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